
sodium (E)-(4-ethoxy-4-oxobut-2-en-2-yl)-L-valinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium (E)-(4-ethoxy-4-oxobut-2-en-2-yl)-L-valinate is a chemical compound that belongs to the class of sodium salts It is characterized by the presence of an ethoxy group, a keto group, and a valinate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium (E)-(4-ethoxy-4-oxobut-2-en-2-yl)-L-valinate typically involves the reaction of L-valine with ethyl acetoacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of ethyl acetoacetate. The resulting product is then neutralized with an acid to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as crystallization and recrystallization are employed to purify the compound.
化学反应分析
Types of Reactions
Sodium (E)-(4-ethoxy-4-oxobut-2-en-2-yl)-L-valinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Sodium (E)-(4-ethoxy-4-oxobut-2-en-2-yl)-L-valinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of sodium (E)-(4-ethoxy-4-oxobut-2-en-2-yl)-L-valinate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Sodium (E)-(4-ethoxy-4-oxobut-2-en-2-yl)-L-valinate can be compared with other similar compounds such as:
Sodium (E)-(4-ethoxy-4-oxobut-2-en-2-yl)-L-alaninate: Similar structure but with an alanine moiety instead of valine.
Sodium (E)-(4-ethoxy-4-oxobut-2-en-2-yl)-L-leucinate: Contains a leucine moiety, offering different steric and electronic properties.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
属性
分子式 |
C11H18NNaO4 |
|---|---|
分子量 |
251.25 g/mol |
IUPAC 名称 |
sodium;(2S)-2-[[(E)-4-ethoxy-4-oxobut-2-en-2-yl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C11H19NO4.Na/c1-5-16-9(13)6-8(4)12-10(7(2)3)11(14)15;/h6-7,10,12H,5H2,1-4H3,(H,14,15);/q;+1/p-1/b8-6+;/t10-;/m0./s1 |
InChI 键 |
IIPDHTMESWKXRY-FJULCDLWSA-M |
手性 SMILES |
CCOC(=O)/C=C(\C)/N[C@@H](C(C)C)C(=O)[O-].[Na+] |
规范 SMILES |
CCOC(=O)C=C(C)NC(C(C)C)C(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


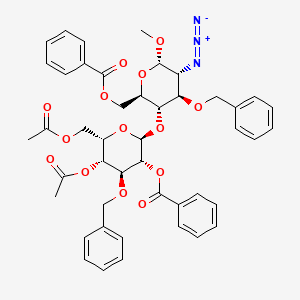
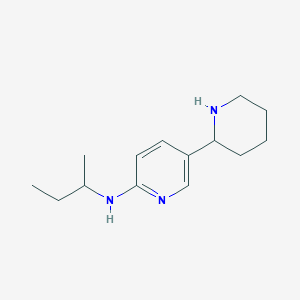
![(R)-1-phenylethan-1-aminium (1S,5R,6R)-6-hydroxybicyclo[3.2.0]hept-2-ene-6-sulfonate](/img/structure/B11826345.png)

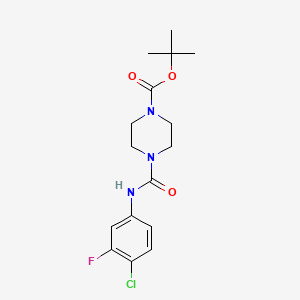

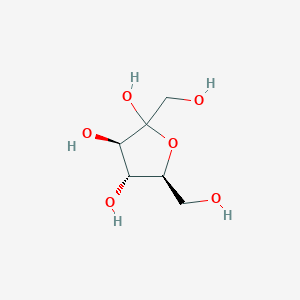
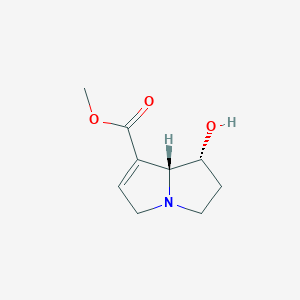
![(4aR,7R,9aS)-7-methyl-3,4,7,9a-tetrahydro-1H,5H-azirino[1,2-a]pyrano[4,3-b]pyridine](/img/structure/B11826396.png)
![7-(tert-Butyl)-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11826403.png)
![1-{5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11826410.png)
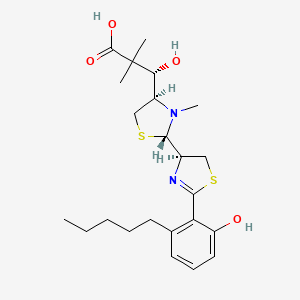

![3-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11826421.png)
